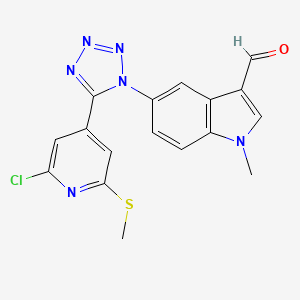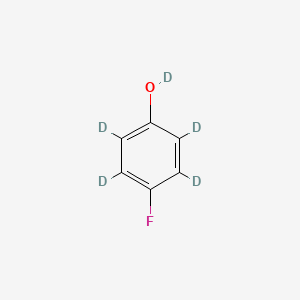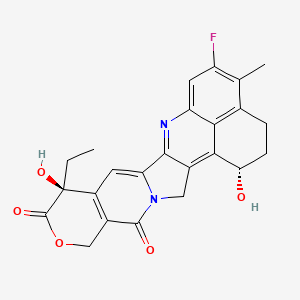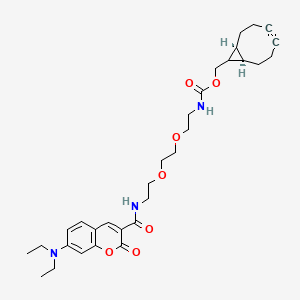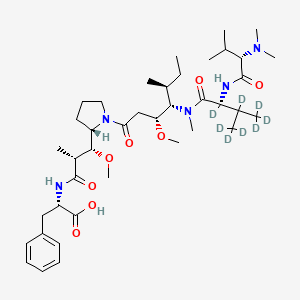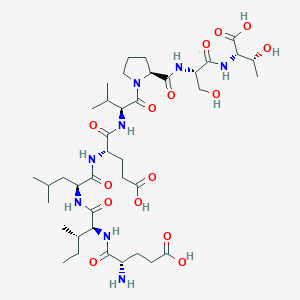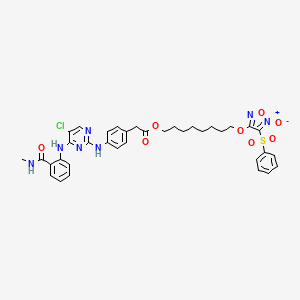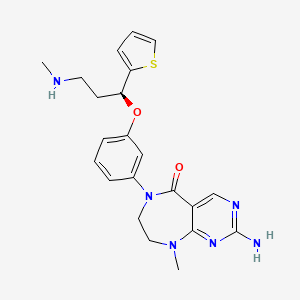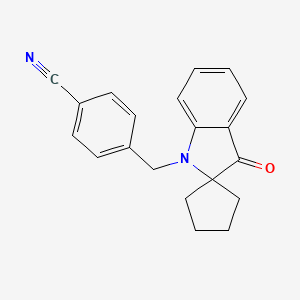
AChE/BChE-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE-IN-13 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial in the hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in neurotransmission. The inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of AChE/BChE-IN-13 involves several steps. The quaternization of the quinuclidine moiety of the compound is carried out with various groups, including methyl, benzyl, and differently substituted benzyl groups . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
AChE/BChE-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AChE/BChE-IN-13 has several scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of acetylcholinesterase and butyrylcholinesterase in various biological processes.
Medicine: It is explored as a potential therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
AChE/BChE-IN-13 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for hydrolyzing acetylcholine, a neurotransmitter involved in neurotransmission. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it binds and prevents the hydrolysis of acetylcholine .
Comparison with Similar Compounds
AChE/BChE-IN-13 is unique in its dual inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase and is used in the treatment of Alzheimer’s disease and Parkinson’s disease.
Galantamine: Inhibits acetylcholinesterase and also modulates nicotinic receptors.
This compound stands out due to its higher selectivity and potency in inhibiting both enzymes, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H18N8O7 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-amino-7-(2,5-dimethoxyanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile |
InChI |
InChI=1S/C21H18N8O7/c1-35-11-4-6-16(36-2)15(8-11)24-19-17(29(33)34)21(13(9-22)18(23)26-27-19)12-7-10(28(31)32)3-5-14(12)25-20(21)30/h3-8,24,26-27H,23H2,1-2H3,(H,25,30) |
InChI Key |
PMXHWCMLSNVKRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
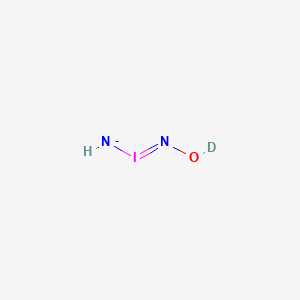
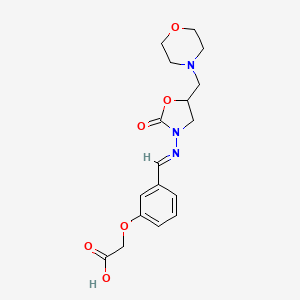
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

